Cas no 4756-75-6 (Triphenylantimony oxide)

Triphenylantimony oxide structure
Triphenylantimony oxide structure
Nome del prodotto:Triphenylantimony oxide
Numero CAS:4756-75-6
MF:C18H15OSb
MW:369.071107149124
MDL:MFCD00013837
CID:329721
PubChem ID:87577576

Triphenylantimony oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • Stibine oxide,triphenyl-
    • Triphenylantimony Oxide
    • diphenylstiborylbenzene
    • Triphenylstibine Oxide
    • Stibine oxide, triphenyl-
    • Stibine oxide, triphenyl-, hydrate
    • Triphenyl antimony oxide
    • RIBJLXBLWQKWLO-UHFFFAOYSA-N
    • NSC99161
    • Triphenylantimony oxide
    • MDL: MFCD00013837
    • Inchi: 1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
    • Chiave InChI: RIBJLXBLWQKWLO-UHFFFAOYSA-N
    • Sorrisi: [Sb](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
    • BRN: 4136903

Proprietà calcolate

  • Massa esatta: 368.01600
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 281
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 17.1
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Incerto
  • PSA: 17.07000
  • LogP: 4.34160
  • Solubilità: Incerto

Triphenylantimony oxide Informazioni sulla sicurezza

Triphenylantimony oxide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
T0058531-5g
Triphenylantimony Oxide
4756-75-6 >95.0%(HPLC)
5g
RMB 1032.00 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1850-5G
Triphenylantimony Oxide
4756-75-6 >95.0%(HPLC)
5g
¥1165.00 2023-09-07
Ambeed
A212447-5g
Triphenylantimonyoxide
4756-75-6 98%
5g
$184.0 2024-07-19
Ambeed
A212447-1g
Triphenylantimonyoxide
4756-75-6 98%
1g
$59.0 2023-06-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1850-1G
Triphenylantimony Oxide
4756-75-6 >95.0%(HPLC)
1g
¥430.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-476470-1g
Triphenylantimony Oxide,
4756-75-6
1g
¥1625.00 2023-09-05
abcr
AB144471-1g
Triphenylantimony oxide; .
4756-75-6
1g
€127.50 2025-02-13
1PlusChem
1P003VM3-5g
Triphenylantimony Oxide
4756-75-6 >95.0%(HPLC)
5g
$313.00 2025-02-20
1PlusChem
1P003VM3-1g
Triphenylantimony Oxide
4756-75-6 >95.0%(HPLC)
1g
$102.00 2025-02-20
Aaron
AR003VUF-5g
TRIPHENYLANTIMONY OXIDE
4756-75-6 95%
5g
$164.00 2023-12-13

Triphenylantimony oxide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Triphenylantimony oxide Raw materials

Triphenylantimony oxide Preparation Products

Triphenylantimony oxide Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:4756-75-6)TRIPHENYLANTIMONY OXIDE
sfd4745
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:4756-75-6)Triphenylantimony oxide
A1204052
Purezza:99%
Quantità:5g
Prezzo ($):166.0